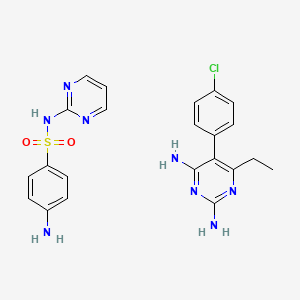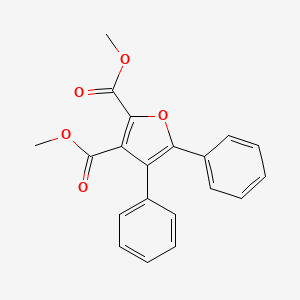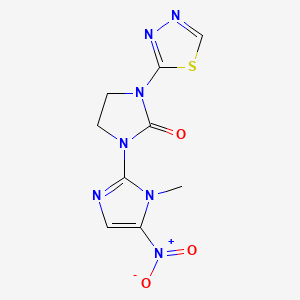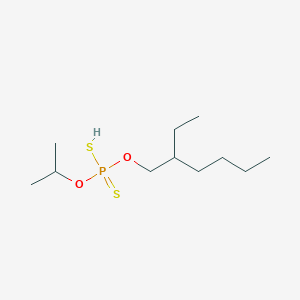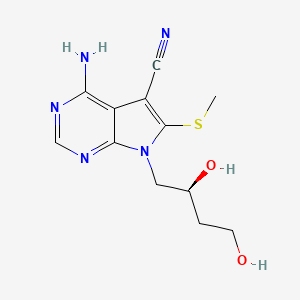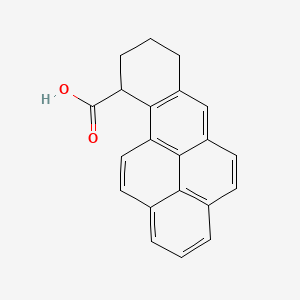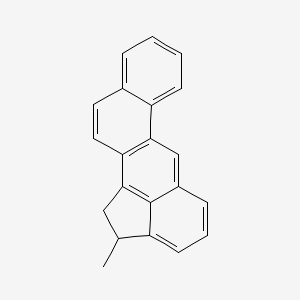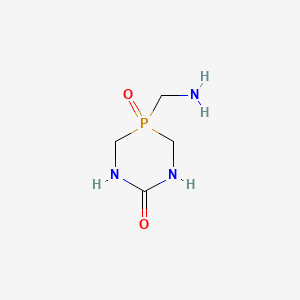
3,4-Dihydro-2h-pyran-2,2-diyldimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 100728 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in the induction of neural stem cells from human pluripotent stem cells, making it a valuable resource in neuroscience research and clinical applications.
Vorbereitungsmethoden
The preparation of NSC 100728 involves several synthetic routes and reaction conditions. One common method includes the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week. This process eliminates the need for embryoid body formation and mechanical isolation, making it more efficient and less labor-intensive .
Analyse Chemischer Reaktionen
NSC 100728 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, tetrahydrofuran, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NSC 100728 has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in organic synthesis. In biology, it plays a crucial role in the differentiation of neural stem cells, which has implications for studying cell fate specification, disease modeling, and drug screening. In medicine, it is being explored for its potential in treating neurodegenerative diseases and neurological disorders. Industrially, it is used in the production of various chemical compounds and materials .
Wirkmechanismus
The mechanism of action of NSC 100728 involves its ability to induce the differentiation of human pluripotent stem cells into neural stem cells. This process is mediated by specific molecular targets and pathways, including the activation of neural-specific transcription factors and signaling pathways that promote neural differentiation .
Vergleich Mit ähnlichen Verbindungen
NSC 100728 can be compared with other compounds used in neural induction and differentiation. Similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds also target neural differentiation pathways but may differ in their efficiency, stability, and specific applications .
Eigenschaften
CAS-Nummer |
14278-50-3 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-3,4-dihydropyran-2-yl]methanol |
InChI |
InChI=1S/C7H12O3/c8-5-7(6-9)3-1-2-4-10-7/h2,4,8-9H,1,3,5-6H2 |
InChI-Schlüssel |
QDGIAYURMHFNHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC=C1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



